Boc-Leucinol
Description
Contextualizing Boc-L-Leucinol within Leucine (B10760876) Chemistry and Derivatives
L-leucine is one of the twenty proteinogenic amino acids, characterized by its aliphatic, hydrophobic isopropyl side chain. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet. In organic synthesis, amino acids and their derivatives serve as fundamental chiral building blocks for creating a vast array of complex molecules, including peptides, peptidomimetics, and pharmaceuticals.
Boc-L-leucinol is a prime example of how amino acids are chemically modified to enhance their utility in synthesis. The introduction of the Boc group onto the amino terminus of L-leucine (or its reduced form, L-leucinol) is a common strategy to mask the reactive amine functionality. This protection is crucial because the amino group can otherwise interfere with reactions intended for other parts of the molecule, such as the hydroxyl group in Boc-L-leucinol or the carboxyl group in Boc-L-leucine. Other leucine derivatives, such as Boc-L-leucine itself, are also widely employed, but Boc-L-leucinol offers the specific advantage of an alcohol functionality ready for further elaboration or incorporation into ester or ether linkages.
Strategic Importance as a Protected Amino Alcohol in Organic Synthesis
The strategic importance of Boc-L-leucinol in organic synthesis stems from its dual functionality: a protected amine and a primary alcohol, coupled with inherent chirality derived from L-leucine. This combination makes it a versatile intermediate for various synthetic transformations.
The tert-butoxycarbonyl (Boc) group is a widely recognized and easily removable protecting group for amines. Its stability under mildly basic or neutral conditions, coupled with its facile cleavage under acidic conditions (e.g., using trifluoroacetic acid), allows for selective deprotection and subsequent functionalization without affecting other sensitive parts of a molecule. This characteristic is paramount in multi-step syntheses, particularly in peptide synthesis, where sequential coupling of amino acids is required.
As an amino alcohol, Boc-L-leucinol serves as a key precursor for synthesizing various biologically active compounds. Its hydroxyl group can be readily esterified, etherified, or oxidized, while the protected amino group remains inert until deprotection. This allows for precise control over reaction pathways. Furthermore, its chiral nature, originating from the L-configuration of leucine, is invaluable for constructing stereochemically defined molecules, which is critical for drug efficacy and specificity. Boc-L-leucinol is a recognized chiral building block used in the synthesis of complex natural products and pharmaceuticals, including intermediates for HIV protease inhibitors and the amino acid statine. Its application in solid-phase peptide synthesis (SPPS) is particularly notable, where it can be incorporated to introduce specific structural features or modifications into peptide chains.
Table 1: Physicochemical Properties of Boc-L-leucinol
| Property | Value | Source(s) |
| Molecular Formula | C11H23NO3 | nih.govsigmaaldrich.comchemimpex.comthermofisher.com |
| Molecular Weight | 217.31 g/mol | nih.govsigmaaldrich.comchemimpex.comthermofisher.com |
| CAS Number | 82010-31-9 | nih.govsigmaaldrich.comchemimpex.comchemimpex.com |
| Appearance | Liquid, colorless to pale yellow | chemimpex.comthermofisher.comchemimpex.com |
| Optical Rotation | [α]23D −27° (c = 2 in methanol) | sigmaaldrich.com |
| Typical Purity | ≥ 95% to ≥ 98% | sigmaaldrich.comchemimpex.comchemimpex.com |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF); less soluble in water | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMEOSBXTVYRM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427022 | |
| Record name | Boc-L-leucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82010-31-9 | |
| Record name | Boc-L-leucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-L-leucinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications in Peptide and Biopolymer Synthesis
Function as a Protecting Group in Peptide Elongation
The primary role of the Boc group in Boc-L-leucinol is to temporarily block the amino group, preventing unwanted side reactions during peptide chain elongation. biosynth.com In peptide synthesis, the controlled, stepwise addition of amino acids is crucial. biosynth.com The Boc group serves as a reliable protecting group for the α-amino group of the amino acid. biosynth.compeptide.com
This protection strategy is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach to peptide synthesis. seplite.com The Boc group's key advantage is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its removal without cleaving the more stable side-chain protecting groups (often benzyl-based) or the peptide from the resin support. nih.govpeptide.comchempep.com This differential stability, sometimes referred to as "quasi-orthogonality," is fundamental to the success of Boc-based synthesis. biosynth.com
The process of deprotection with TFA protonates the newly freed N-terminus. peptide.compeptide.com Before the next coupling cycle can begin, this protonated amine must be neutralized to the free amine, which is typically accomplished with a base wash. peptide.compeptide.com The cycle of deprotection, neutralization, and coupling is repeated to build the desired peptide sequence. bachem.com The bulky nature of the Boc group also contributes to its effectiveness, providing steric hindrance that prevents unintended reactions at the N-terminus.
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Boc-L-leucinol and other Boc-protected amino acids are integral to solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield that revolutionized peptide chemistry. nih.govpeptide.compeptide.com In SPPS, the C-terminal amino acid of the desired peptide is first anchored to an insoluble polymer resin. nih.govbachem.com The peptide chain is then assembled step-by-step on this solid support. nih.gov
The Boc-SPPS workflow involves a cyclical process:
Deprotection: The Boc group from the resin-bound amino acid or peptide is removed with an acid like TFA. chempep.compeptide.com
Washing: Excess acid and byproducts are washed away with a suitable solvent. biosynth.com
Neutralization: The protonated N-terminus is neutralized with a base to regenerate the free amine necessary for coupling. peptide.com
Coupling: The next Boc-protected amino acid is activated and added, forming a new peptide bond. nih.gov
Washing: Unreacted reagents are washed away, and the cycle begins again for the next amino acid addition. bachem.com
This method's key advantage is that excess reagents and byproducts can be easily removed by simple filtration and washing, which drives the reactions to completion and simplifies purification. nih.govlsu.edu While Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become more popular due to its milder conditions, Boc-SPPS remains advantageous for synthesizing certain types of peptides, such as hydrophobic peptides or those containing ester moieties. biosynth.comnih.govspringernature.com
| Parameter | Boc-SPPS | Fmoc-SPPS |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Acid-labile (e.g., Benzyl-based) | Acid-labile (e.g., tBu-based) |
| Final Cleavage | Strong Acid (e.g., HF) | Moderate Acid (e.g., TFA) |
| Advantages | Good for hydrophobic peptides, less aggregation. | Milder conditions, suitable for acid-sensitive peptides. |
This table provides a comparative overview of Boc-SPPS and Fmoc-SPPS protocols.
Development of Modified Peptides and Peptidomimetics
Boc-L-leucinol is not only used for the synthesis of natural peptides but also serves as a critical starting material for creating modified peptides and peptidomimetics with enhanced therapeutic properties. chemimpex.com
The structure of Boc-L-leucinol allows for the efficient and selective incorporation of L-leucine derivatives into peptide backbones. chemimpex.com This is crucial for designing biologically active compounds where the specific side chain of leucine (B10760876) is important for molecular recognition or function. By using Boc-L-leucinol, chemists can ensure the correct stereochemistry is maintained while building complex peptide structures.
Boc-L-leucinol is a valuable precursor for the synthesis of N-protected α-amino aldehydes. sigmaaldrich.com Peptide aldehydes are of significant interest as they are known inhibitors of various enzymes. nih.gov The synthesis can be approached in two main ways: either by introducing the aldehyde function after the peptide has been synthesized or by using a protected amino aldehyde, derived from a precursor like Boc-L-leucinol, as a starting material for peptide elongation. nih.govnih.gov
Furthermore, Boc-L-leucinol is employed in the synthesis of hydroxyethylene isosteres. These are mimics of the peptide bond where the amide is replaced by a -CH(OH)-CH2- group. This modification is designed to impart resistance to enzymatic degradation while maintaining the key structural features necessary for biological activity. For example, a hydroxyethylene isostere of a tripeptide fragment was synthesized using a strategy that involved an N-acryloyl derivative of L-leucine methyl ester, highlighting the utility of leucine derivatives in creating these peptidomimetics. nih.gov An alternative route to a precursor for a Leu-Ala hydroxyethylene isostere starts from N-Boc-L-leucine, demonstrating the compound's role in this area. researchgate.net
Beyond discrete peptides, Boc-L-leucinol and related Boc-protected amino acids are used in the creation of advanced biomaterials and polymers. The self-assembly of peptides and their derivatives can lead to the formation of hydrogels, which have applications in drug delivery and tissue engineering. mdpi.comresearchgate.net For instance, the synthesis of Boc-L-leucine methacryloyloxyethyl ester allows for its polymerization using techniques like RAFT (reversible addition–fragmentation chain transfer). acs.org
Contribution to Chiral Synthesis and Asymmetric Transformations
Utilization as a Chiral Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a chemical reaction to produce a single stereoisomer of the product. wikipedia.org The auxiliary is then removed and can often be recovered for reuse. wikipedia.org Chiral auxiliaries derived from naturally occurring compounds, such as amino acids, are considered essential tools for the construction of highly complex molecules. nih.gov
Boc-L-leucinol, possessing a stereocenter derived from L-leucine, serves as an effective chiral auxiliary in various asymmetric syntheses. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it amenable to a wide range of reaction conditions. chemimpex.com The steric bulk of the isobutyl group and the stereochemistry at the adjacent carbon atom influence the facial selectivity of reactions on a prochiral center elsewhere in the molecule.
The leucinol backbone imparts chirality and favorable steric properties, which are crucial for enhancing stereoselectivity in asymmetric synthesis. myskinrecipes.com By attaching Boc-L-leucinol to a prochiral substrate, one face of the reactive center is effectively shielded, forcing the incoming reagent to attack from the less hindered face. This strategy has been successfully employed to synthesize a variety of chiral compounds with high diastereomeric excess. After the desired stereocenter has been established, the Boc-L-leucinol auxiliary can be cleaved from the product, typically through hydrolysis or other standard deprotection methods.
Role in Asymmetric Synthesis Methodologies
Boc-L-leucinol and its derivatives are instrumental in a variety of asymmetric synthesis methodologies, contributing to the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.
Stereoselective Reactions Involving Boc-L-Leucinol and its Derivatives
Derivatives of Boc-L-leucinol are frequently employed as chiral building blocks in the synthesis of complex, biologically active molecules. For instance, the synthesis of pinane-based 2-amino-1,3-diols has been achieved in a stereoselective manner, starting from chiral precursors that share structural motifs with amino alcohols like leucinol. beilstein-journals.org These syntheses often involve the stereoselective construction of the 2-amino-1,3-diol moiety, a key feature in many natural products. beilstein-journals.org
Enantioselective C-H Functionalization Reactions Mediated by Ligands
In recent years, the direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. Enantioselective C-H functionalization often relies on the use of chiral ligands that coordinate to a transition metal catalyst. mdpi.comnih.govresearchgate.net Ligands derived from N-protected amino acids, which are structurally related to Boc-L-leucinol, have proven to be highly effective in this regard.
For example, N-protected amino acids can serve as chiral ligands in palladium(II)-catalyzed enantioselective arylation of unbiased methylene (B1212753) C(sp3)-H bonds. mdpi.com The steric and electronic properties of the amino acid ligand are crucial for achieving high enantioselectivity. The bulky side chain of the amino acid can create a chiral pocket around the metal center, leading to effective stereochemical control. mdpi.com Similarly, chiral phosphine catalysts derived from L-leucine have been used in asymmetric intermolecular [4+2] annulation reactions, affording products with excellent enantioselectivity. rsc.org
The development of chiral ligands for transition-metal-catalyzed reactions is a rapidly advancing field, and derivatives of Boc-L-leucinol are promising candidates for the design of new and more efficient ligands for enantioselective C-H functionalization.
| Reaction Type | Catalyst/Ligand System | Substrate Type | Key Finding |
| Enantioselective Arylation | Palladium(II) with N-protected amino acid ligand | Unbiased methylene C(sp3)-H bonds | Amino acid ligand is crucial for enantiocontrol. mdpi.com |
| Asymmetric [4+2] Annulation | Chiral phosphine derived from L-leucine | Enones and α,β-unsaturated imines | High enantioselectivity and diastereoselectivity. rsc.org |
| Enantioselective C-H Amidation | Iridium(III) with chiral ligand | Biphenyl sulfoxides | Highly stereoselective synthesis of sulfoxide derivatives. mdpi.com |
Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that establishes two contiguous stereocenters. Chiral auxiliaries, such as oxazolidinones, are widely used to control the stereochemistry of aldol reactions. wikipedia.org These auxiliaries can be synthesized from amino alcohols, including leucinol.
When an N-acyl oxazolidinone derived from an amino alcohol is enolized and reacted with an aldehyde, the chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the aldol product in preference to the other. wikipedia.org The stereochemical outcome is often predictable based on the Zimmerman-Traxler model. After the reaction, the auxiliary can be cleaved to reveal the chiral β-hydroxy acid or a related functional group.
Furthermore, direct asymmetric aldol reactions of glycinates with aldehydes can be catalyzed by chiral pyridoxal catalysts, mimicking the enzymatic aldol reaction of glycine. researchgate.net This approach provides a highly efficient route to chiral β-hydroxy-α-amino acid derivatives. researchgate.net
| Reaction | Chiral Source | Substrate | Product | Stereoselectivity |
| Aldol Reaction | Oxazolidinone auxiliary | N-acyl oxazolidinone and aldehyde | β-hydroxy imide | High diastereoselectivity |
| Biomimetic Aldol Reaction | Chiral pyridoxal catalyst | Glycinate and aldehyde | β-hydroxy-α-amino ester | High enantioselectivity |
Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral auxiliaries and catalysts derived from amino acids and their derivatives are frequently used to control the stereochemistry of this reaction.
For instance, the asymmetric Michael addition of N-Boc-protected oxindoles to nitroalkenes has been successfully catalyzed by chiral secondary amines, yielding products with excellent diastereoselectivities and high to excellent enantioselectivities. nih.gov Similarly, bifunctional tertiary-amine thiourea catalysts have been employed for the highly enantioselective Michael addition of 3-substituted oxindoles to terminal alkenes. rsc.org
In these reactions, the chiral catalyst or auxiliary interacts with the substrates to create a chiral environment, favoring the formation of one enantiomer of the Michael adduct. The Boc protecting group is often beneficial in these systems, enhancing solubility and modifying the electronic properties of the nucleophile.
| Nucleophile | Electrophile | Catalyst | Stereoselectivity |
| N-Boc-protected oxindole | Nitroalkene | Chiral secondary amine | d.r. = 98:2 to >99:1, 82 to >99% ee nih.gov |
| 3-substituted oxindole | Terminal alkene | Bifunctional tertiary-amine thiourea | up to 91% ee rsc.org |
Stereoselective Wittig Reactions
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. When the ylide is chiral, the reaction can proceed with high stereoselectivity, providing access to enantioenriched alkenes. While direct examples involving Boc-L-leucinol in stereoselective Wittig reactions are not extensively documented in the initial search, the principles of asymmetric Wittig reactions suggest its potential utility.
A chiral phosphonium salt can be prepared from a chiral starting material, such as a derivative of Boc-L-leucinol. Deprotonation of this salt would generate a chiral ylide. The reaction of this chiral ylide with a prochiral aldehyde or ketone would then proceed through diastereomeric transition states, leading to the formation of an enantioenriched alkene. The stereochemical outcome would be determined by the structure of the chiral auxiliary and the reaction conditions.
Stereoselective Reductions of Ketones
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, providing essential intermediates for pharmaceuticals and other biologically active molecules. One of the most effective methods for achieving this is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a borane reagent in the presence of a catalytic amount of a chiral oxazaborolidine. wikipedia.org
These oxazaborolidine catalysts are typically prepared in situ or pre-formed from chiral β-amino alcohols. insuf.orgijprs.com Boc-L-leucinol serves as an excellent precursor for such catalysts. The reaction of the amino alcohol with a borane source, such as borane-dimethyl sulfide complex (BMS), generates the corresponding oxazaborolidine. insuf.org In this catalytic cycle, the nitrogen atom of the oxazaborolidine coordinates to the borane, which then activates the ketone by coordinating to its carbonyl oxygen. The bulky substituent derived from the leucinol backbone (an isobutyl group) creates a sterically hindered environment, forcing the hydride to be delivered to a specific face of the ketone. This steric control dictates the stereochemical outcome, leading to the formation of one enantiomer of the alcohol in high excess. wikipedia.org The enantioselectivity of these reductions is often very high, making this a preferred method for creating chiral alcohols with a predictable configuration. insuf.org
The general efficacy of this approach is demonstrated in the asymmetric reduction of various prochiral ketones. For instance, the reduction of acetophenone using a catalyst system derived from a chiral amino alcohol consistently yields the corresponding 1-phenylethanol with high enantiomeric excess (ee).
Table 1: Representative Enantioselective Reduction of Acetophenone using an Amino Alcohol-Derived Oxazaborolidine Catalyst This table presents typical results for the CBS reduction, illustrating the high enantioselectivity achievable with catalysts derived from chiral amino alcohols, the parent class of compounds to which Boc-L-leucinol belongs.
| Entry | Ketone Substrate | Reducing Agent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| 1 | Acetophenone | BH₃·SMe₂ | 10 | >95 | 96 | (R) |
| 2 | 1-Tetralone | BH₃·SMe₂ | 10 | 98 | 94 | (S) |
| 3 | Propiophenone | BH₃·SMe₂ | 10 | >95 | 95 | (R) |
Design and Application of Boc-L-Leucinol-Derived Chiral Ligands and Organocatalysts
The chiral scaffold of Boc-L-leucinol is a valuable platform for the rational design of sophisticated chiral ligands for transition-metal catalysis and for the development of purely organic catalysts (organocatalysts).
In transition-metal catalysis, the stereochemical outcome of a reaction is largely controlled by the chiral ligand coordinated to the metal center. Chiral β-amino alcohols like Boc-L-leucinol are versatile starting materials for synthesizing various types of ligands, particularly chiral phosphines, which are crucial in many catalytic processes. rsc.org
The design principle involves chemically modifying both the hydroxyl and the protected amino groups of the Boc-L-leucinol molecule. For example, N-unsubstituted β-aminophosphines can be prepared from N-Boc protected amino alcohols. rsc.org This typically involves converting the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with a phosphide source (e.g., potassium diphenylphosphide). Subsequent removal of the Boc protecting group yields the final β-aminophosphine ligand. rsc.org
These N,P-ligands can chelate to a transition metal, such as palladium or copper, creating a well-defined chiral pocket around the active site. The steric bulk of the isobutyl group from the original leucinol backbone, combined with the electronic properties of the phosphine, influences the binding of the substrate and the subsequent bond-forming steps, thereby inducing high enantioselectivity. rsc.org Such ligands have shown potential in key transformations like palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed conjugate additions. rsc.org
Table 2: Application of a Chiral β-Aminophosphine Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation This table shows representative results for a reaction catalyzed by a transition metal complex bearing a chiral phosphine ligand derived from an amino acid scaffold, similar to what can be synthesized from Boc-L-leucinol.
| Entry | Allylic Substrate | Nucleophile | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | rac-1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | 2 | 98 | 97 |
| 2 | rac-1,3-Diphenyl-2-propenyl acetate | Diethyl malonate | 2 | 95 | 96 |
| 3 | rac-Cyclohex-2-enyl acetate | Dimethyl malonate | 2 | 99 | >99 |
Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful tool in synthesis. Amino alcohols and their derivatives, readily accessible from precursors like Boc-L-leucinol, are effective organocatalysts for various transformations, most notably aldol and Michael addition reactions.
In these reactions, the amino group of the catalyst (after deprotection of the Boc group to give leucinol) reacts with a carbonyl donor compound (e.g., a ketone) to form a chiral enamine intermediate. nih.gov This enamine is more nucleophilic than the ketone itself and is sterically shielded on one face by the catalyst's chiral backbone. The enamine then attacks an electrophile, such as an aldehyde or an isatin, in a highly face-selective manner. Subsequent hydrolysis releases the product and regenerates the catalyst, completing the catalytic cycle. nih.gov
For instance, (S)-leucinol has been shown to effectively catalyze the asymmetric aldol reaction between isatin and acetone (B3395972). The catalyst controls the approach of the isatin to the enamine, leading to the formation of the corresponding 3-hydroxy-3-(2-oxopropyl)indolin-2-one product with good stereoselectivity. nih.gov The efficiency of such catalysts highlights how the fundamental chiral structure of Boc-L-leucinol can be directly translated into effective stereocontrol in carbon-carbon bond-forming reactions.
Table 3: Leucinol-Catalyzed Asymmetric Aldol Reaction of Isatin and Acetone Data reflects the utility of leucinol, the deprotected form of Boc-L-leucinol, as an organocatalyst in a stereoselective C-C bond formation.
| Entry | Isatin Derivative | Carbonyl Donor | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Isatin | Acetone | (S)-leucinol | 85 | 75 |
| 2 | N-Benzylisatin | Acetone | (S)-leucinol | 82 | 78 |
| 3 | 5-Bromoisatin | Acetone | (S)-leucinol | 88 | 73 |
Research in Biological and Pharmaceutical Sciences
Development of Novel Therapeutic Agents and Drug Candidates
The structural characteristics of Boc-L-leucinol make it an invaluable component in the creation of new drugs, from enhancing the properties of existing compounds to serving as a foundational piece for entirely new therapeutic modalities.
A significant challenge in drug development is ensuring that an active pharmaceutical ingredient can be effectively absorbed and utilized by the body. Prodrug design is a key strategy to overcome limitations such as poor water solubility or instability. chemimpex.com By temporarily modifying a drug's structure, its pharmacokinetic properties can be improved. Amino acids are frequently used as promoieties in prodrug design to increase bioavailability and target-specific delivery. The use of amino acid esters, for instance, can enhance oral absorption and reduce toxicity. Boc-L-leucinol, as a protected amino alcohol, serves as a valuable building block in the synthesis of such prodrugs, contributing to improved therapeutic efficacy. chemimpex.com
| Prodrug Strategy | Advantage | Role of Amino Acid Derivatives |
| Ester Prodrugs | Improved oral bioavailability, increased solubility. | L-valyl and L-isoleucyl groups have been shown to be optimal for oral bioavailability and chemical stability. |
| Amide Prodrugs | Enhanced membrane permeability. | Can be designed to be cleaved by specific enzymes at the target site. |
| Targeted Delivery | Reduced systemic toxicity. | Conjugation with amino acids can facilitate transport via specific amino acid transporters. |
This table illustrates common prodrug strategies where amino acid derivatives like Boc-L-leucinol can be utilized.
Enzyme inhibitors are a cornerstone of modern pharmacology, playing a crucial role in treating a wide range of diseases. Boc-L-leucinol is a key component in the synthesis of various enzyme inhibitors, particularly protease inhibitors. chemimpex.com The Boc protecting group allows for controlled, stepwise synthesis of complex peptide-like structures (peptidomimetics) that can fit into the active sites of enzymes and block their activity. For example, in the design of 3CL protease inhibitors for antiviral applications, Boc-protected amino acids are used as starting materials to build the inhibitor's scaffold. The synthesis often involves deprotecting the Boc group, followed by coupling with another molecular fragment.
The search for new antimicrobial and antiviral agents is a continuous effort in pharmaceutical research. Boc-L-leucinol and related protected amino acids serve as important precursors in the synthesis of these compounds. For instance, N-Boc protected Leucine (B10760876) has been used to synthesize 1,2,3-triazoles, a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. scbt.com In antiviral drug development, such as the synthesis of nirmatrelvir, unnatural amino acids like L-tert-leucine are crucial components that contribute to the drug's potency. The synthesis of these complex antiviral molecules often starts from protected amino acid derivatives, highlighting the foundational role of compounds like Boc-L-leucinol.
Natural products are a significant source of anticancer drugs, with nearly 65% of these therapies being derived from natural sources. nih.gov A common strategy in anticancer drug development is the use of amino acid prodrugs to improve the water solubility and bioavailability of potent cytotoxic agents. mdpi.com Boc-L-leucinol can be used as a starting material in the synthesis of these modified anticancer agents. By incorporating an amino acid-based moiety, the resulting prodrug can exhibit improved pharmacokinetic properties and potentially be targeted to cancer cells via amino acid transporters. This approach aims to enhance the therapeutic index of the drug, maximizing its efficacy against tumor cells while minimizing side effects.
| Anticancer Drug Development Strategy | Application of Amino Acid Derivatives |
| Vascular Disrupting Agents (VDAs) | Synthesis of water-soluble amino acid prodrug conjugates of potent VDAs to improve bioavailability. mdpi.com |
| Targeted Drug Delivery | Utilization of amino acid transporters overexpressed on cancer cells to deliver cytotoxic agents. |
| Improving Solubility | Conjugation with hydrophilic amino acids to enhance the water solubility of poorly soluble anticancer compounds. mdpi.com |
This table outlines strategies in anticancer drug development that can involve amino acid derivatives synthesized from precursors like Boc-L-leucinol.
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. The development of PROTACs requires a diverse set of chemical building blocks to construct the linkers and attach the ligands. nih.govscbt.com Boc-L-leucinol, as a versatile chiral building block, can be utilized in the synthesis of the linker component of PROTACs. The ability to precisely control the length, rigidity, and chemical properties of the linker is crucial for the efficacy of the PROTAC, and protected amino alcohols like Boc-L-leucinol provide the necessary chemical handles for such synthetic modifications.
Biochemical Research and Metabolic Studies
In the realm of biochemical research, amino alcohols are valuable tools for investigating metabolic pathways, enzyme functions, and the synthesis of biomolecules. nih.gov As a protected form of L-leucinol, Boc-L-leucinol can be used in the synthesis of peptides and other biologically active molecules for research purposes. chemimpex.comnih.gov The study of leucine metabolism itself is significant, as leucine is known to be a potent activator of mTOR, a key regulator of protein synthesis and autophagy. While Boc-L-leucinol's primary role is in chemical synthesis rather than direct metabolic studies due to the protecting group, the molecules synthesized from it are often used to probe these very metabolic and signaling pathways. For example, custom-synthesized peptides containing leucine analogs can be used to study the specificity and kinetics of enzymes involved in leucine metabolism or to investigate the structural requirements for mTOR activation.
Investigation of Protein Synthesis Pathways
Boc-L-leucinol is instrumental in the chemical synthesis of custom peptides, which are essential tools for investigating the intricate pathways of protein synthesis. Its application in solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, allows researchers to build specific peptide sequences from the ground up. peptide.com The Boc protecting group shields the amino group of L-leucinol, preventing unwanted side reactions and enabling its controlled addition to a growing peptide chain. nbinno.com
The unique structural feature of Boc-L-leucinol—the replacement of the carboxylic acid group of leucine with a hydroxyl group—allows for the synthesis of peptide analogues with a C-terminal alcohol. These modified peptides can serve as specific probes to study the machinery of protein synthesis. By introducing a stable, non-native termination, researchers can investigate processes such as ribosomal translation, protein folding, and the activity of enzymes involved in post-translational modifications. The stability and purity of Boc-L-leucinol make it a preferred reagent for creating these high-fidelity molecular probes. chemimpex.com
| Technique | Role of Boc-Protected Compound | Application in Research |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Enables sequential, controlled addition of amino acid or amino alcohol units. nbinno.com | Creation of specific peptide sequences to act as substrates or inhibitors for studying protein synthesis. |
| Fragment Condensation | Used to create protected peptide fragments for subsequent ligation. pnas.org | Assembly of larger, more complex peptides and small proteins to probe biological functions. |
Modulation of Enzyme Activity and Metabolic Processes
Boc-L-leucinol is a key starting material in the development of molecules designed to modulate enzyme activity, particularly enzyme inhibitors. chemimpex.com Its structure is foundational for the synthesis of peptidomimetics and other small molecules that can interact with the active sites of enzymes, thereby altering their function and impacting metabolic processes.
A significant application of Boc-L-leucinol is its use as a precursor for N-protected α-amino aldehydes. sigmaaldrich.com These aldehydes are classic transition-state analogues that act as potent, reversible inhibitors of certain classes of proteases, such as serine and cysteine proteases. By synthesizing these specific inhibitors, researchers can target individual enzymes within a complex metabolic cascade. This allows for the detailed study of metabolic pathways by observing the biochemical consequences of inhibiting a single enzymatic step. This approach is fundamental to both basic research and the drug discovery process for a wide range of diseases, including metabolic disorders. chemimpex.com
| Inhibitor Class | Derived Functional Group | Target Enzyme Class (Examples) |
|---|---|---|
| Transition-State Analogues | α-amino aldehydes sigmaaldrich.com | Serine Proteases, Cysteine Proteases |
| Peptidomimetics | Amino alcohol moiety | Dipeptidyl peptidase 4 (DPP4), various proteases |
Exploration of Leucine Analogues in Biological Systems
The creation of analogues of biologically active peptides is a cornerstone of medicinal chemistry, used to probe structure-activity relationships (SAR) and improve therapeutic properties. Boc-L-leucinol provides a direct route to synthesize peptide analogues where a leucine residue is replaced by leucinol. This seemingly minor modification—the conversion of a carboxylic acid to a primary alcohol—can have profound effects on the molecule's biological activity.
By incorporating a leucinol residue, researchers create an analogue that is resistant to degradation by carboxypeptidases, potentially increasing its stability and bioavailability in biological systems. Furthermore, the removal of the negatively charged carboxylate group and its replacement with a neutral, hydrogen-bond-donating alcohol changes the way the peptide can interact with its biological target, such as a receptor or enzyme. researchgate.net Comparing the activity of the native peptide with its leucinol analogue provides critical information about the importance of the C-terminal charge and structure for biological function. This systematic exploration allows scientists to refine the design of peptide-based therapeutics and other bioactive compounds. chemimpex.comchemimpex.com
Advanced Analytical and Computational Methodologies in Boc L Leucinol Research
Spectroscopic and Chromatographic Techniques for Chiral Purity and Reaction Monitoringnih.govchromatographyonline.com
The stereochemical integrity of Boc-L-leucinol is paramount for its successful application in stereoselective synthesis. Consequently, a suite of advanced spectroscopic and chromatographic techniques are employed to ascertain its chiral purity and to monitor the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of chiral compounds like Boc-L-leucinol. scielo.br Chiral stationary phases (CSPs) are instrumental in separating the L- and D-enantiomers, allowing for the precise quantification of enantiomeric excess (ee). Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in the resolution of chiral molecules. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC, often providing faster and more efficient separations. scielo.br For volatile derivatives of Boc-L-leucinol, Gas Chromatography (GC) with chiral columns can be utilized.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. nih.gov While standard ¹H and ¹³C NMR are used to confirm the chemical structure and monitor reaction conversions, chiral discriminating agents can be employed to determine enantiomeric purity. These agents interact with the enantiomers of Boc-L-leucinol to form diastereomeric complexes, which exhibit distinct signals in the NMR spectrum, allowing for their quantification.
For real-time or near-real-time reaction monitoring, Thin-Layer Chromatography (TLC) offers a rapid and simple method to track the consumption of starting materials and the formation of products. rsc.org Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy can also be used to follow the appearance and disappearance of characteristic functional group vibrations during a reaction.
| Technique | Application in Boc-L-Leucinol Research | Key Advantages |
| Chiral HPLC | Determination of enantiomeric purity. | High accuracy and precision in quantifying enantiomers. |
| Chiral SFC | Separation of enantiomers. | Faster analysis times and reduced solvent consumption compared to HPLC. |
| Chiral GC | Analysis of volatile derivatives. | High resolution for volatile and thermally stable compounds. |
| NMR Spectroscopy | Structural confirmation and determination of enantiomeric purity (with chiral discriminating agents). | Provides detailed structural information and can be used for in-situ monitoring. |
| TLC | Rapid reaction monitoring. | Simple, fast, and cost-effective for qualitative analysis. rsc.org |
| FTIR Spectroscopy | Monitoring functional group transformations. | Provides real-time information on the progress of a reaction. |
Computational Studies in Reaction Mechanism and Stereoselectivity
Computational chemistry has become an integral part of modern chemical research, offering profound insights into reaction mechanisms and the origins of stereoselectivity that are often difficult to obtain through experimental methods alone. montclair.edu For reactions involving Boc-L-leucinol and its derivatives, computational studies are crucial for understanding and predicting chemical behavior.
Molecular Docking Investigationswjarr.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of Boc-L-leucinol research, molecular docking is particularly valuable in studying enzyme-catalyzed reactions or in understanding the interactions between a Boc-L-leucinol-derived ligand and a receptor. mdpi.com By simulating the docking of a substrate into the active site of an enzyme, researchers can gain insights into the binding modes that lead to the observed stereoselectivity. nih.gov These studies can help rationalize why a particular enantiomer is formed preferentially and guide the rational design of catalysts or substrates to improve enantioselectivity. nih.gov
Density Functional Theory (DFT) Calculationswjarr.com
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. beilstein-journals.orgnih.gov DFT calculations are extensively used to elucidate reaction mechanisms, determine the geometries of transition states, and calculate the activation energies for different reaction pathways. beilstein-journals.org In the study of reactions involving Boc-L-leucinol, DFT can be employed to model the transition states leading to the formation of different stereoisomers. By comparing the calculated energies of these transition states, the stereochemical outcome of a reaction can be predicted. nih.gov For instance, in an asymmetric synthesis utilizing a Boc-L-leucinol-derived chiral auxiliary, DFT calculations can help to understand the non-covalent interactions that stabilize the transition state leading to the desired product.
| Computational Method | Application in Boc-L-leucinol Research | Information Obtained |
| Molecular Docking | Studying enzyme-catalyzed reactions and ligand-receptor interactions. | Preferred binding modes, interaction energies, and rationalization of stereoselectivity. mdpi.comnih.gov |
| DFT Calculations | Elucidating reaction mechanisms and predicting stereochemical outcomes. | Geometries of reactants, intermediates, and transition states; activation energies; and reaction pathways. beilstein-journals.orgnih.gov |
Enantioselectivity Modelingresearchgate.net
Enantioselectivity modeling aims to develop quantitative models that can predict the enantiomeric excess of a reaction under different conditions or with different substrates and catalysts. These models can be based on first-principles calculations, such as DFT, or on empirical data using techniques like quantitative structure-activity relationship (QSAR) studies. For reactions involving Boc-L-leucinol, enantioselectivity models can be developed by correlating the calculated properties of transition states or enzyme-substrate complexes with the experimentally observed enantioselectivities. Such models are invaluable for the in-silico screening of new catalysts or reaction conditions to identify those with the highest potential for stereoselectivity.
Conformational Analysis of Boc-L-Leucinol-Derived Structureschromatographyonline.comacs.org
The three-dimensional structure and conformational preferences of Boc-L-leucinol and its derivatives play a critical role in determining their reactivity and the stereochemical course of their reactions. The bulky tert-butoxycarbonyl (Boc) protecting group can significantly influence the conformational landscape of the molecule.
Conformational analysis of Boc-L-leucinol-derived structures is often carried out using a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy (e.g., through Nuclear Overhauser Effect studies), and computational methods. X-ray crystallography provides precise information about the solid-state conformation, while NMR can probe the conformational dynamics in solution.
Computational conformational analysis, often performed using molecular mechanics or quantum mechanical methods, allows for the exploration of the potential energy surface and the identification of low-energy conformers. Understanding the preferred conformations of Boc-L-leucinol-derived intermediates and transition states is essential for a complete picture of the factors governing the stereoselectivity of a reaction. For example, the orientation of the isobutyl side chain and the carbamate (B1207046) group can create a specific steric environment that directs the approach of a reagent from a particular face.
| Analytical Method | Application in Conformational Analysis | Key Findings |
| X-ray Crystallography | Determination of the solid-state conformation of Boc-L-leucinol derivatives. | Provides precise bond lengths, bond angles, and torsional angles in the crystalline state. |
| NMR Spectroscopy | Investigation of solution-phase conformation and dynamics. | Information on through-space proximities of atoms (NOE) and conformational equilibria. |
| Computational Modeling | Exploration of the potential energy surface and identification of stable conformers. | Prediction of low-energy conformations and the energetic barriers between them. |
Future Perspectives and Emerging Research Areas
Innovations in Synthesis and Derivatization Strategies
The development of novel and efficient methods for the synthesis and derivatization of Boc-L-leucinol is a cornerstone of expanding its applicability. Researchers are continuously exploring greener, more atom-economical synthetic routes. Innovations often focus on the selective transformation of its functional groups to generate diverse and complex chiral synthons.
One area of innovation involves the oxidation of Boc-L-leucinol to its corresponding aldehyde, Boc-L-leucinal. This aldehyde is a crucial intermediate for creating various bioactive molecules, including the natural amino acid statine. orgsyn.org A common method for this oxidation involves using a sulfur trioxide pyridine complex in the presence of triethylamine and dimethyl sulfoxide. google.comgoogle.com Another approach involves the use of Dess-Martin periodinane. acs.org These methods provide reliable access to the chiral aldehyde, which can then be used in a multitude of subsequent reactions.
Further derivatization strategies focus on converting Boc-L-leucinol into other useful precursors. For instance, it has been successfully converted into C-13 side chain precursors for 9-dihydrotaxane analogues, which are important in cancer research. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This involves multi-step syntheses to create complex structures like trans-oxazolidine acids and cis-Boc-lactams with high stereochemical purity. acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net Additionally, Boc-L-leucinol can be reacted with 2-sulfobenzoic acid anhydride to prepare sulfonated derivatives, which are precursors to libraries of compounds for screening in catalysis and materials chemistry. core.ac.uk
| Starting Material | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Boc-L-leucinol | Dess-Martin periodinane | Boc-L-leucinal | Intermediate for small molecule agonists | acs.org |
| Boc-L-leucinol | Sulfur trioxide pyridine complex, triethylamine, DMSO | Boc-L-leucinal | Intermediate for HCV protease inhibitors | google.comgoogle.com |
| Boc-L-leucinol | Multi-step synthesis | trans-oxazolidine acid and cis-Boc-lactam | Precursors for 9-dihydrotaxane analogues | acs.orgacs.orgresearchgate.netresearchgate.net |
| Boc-L-leucinol | 2-Sulfobenzoic acid anhydride | (S)-2-Amino-4-methylpentyl 2-Sulfobenzoate | Precursor for sulfonic acid libraries | core.ac.uk |
Expanding Scope in Medicinal Chemistry and Drug Discovery
Boc-L-leucinol serves as a fundamental chiral building block in the synthesis of a wide array of pharmaceutical compounds and novel therapeutic agents. chemimpex.com Its incorporation into drug candidates can significantly influence their pharmacological properties, including potency and selectivity, due to its defined stereochemistry.
A significant application of Boc-L-leucinol is in the development of protease inhibitors, particularly for the Hepatitis C virus (HCV). The aldehyde derivative, Boc-L-leucinal, is a key component in the synthesis of peptide-like compounds that can inhibit the NS3/NS4a serine protease, an enzyme crucial for viral replication. google.comgoogle.com
Furthermore, Boc-L-leucinol and its derivatives are utilized in the synthesis of small molecule agonists for orphan G protein-coupled receptors (GPCRs), such as GPR88. For example, it has been used to synthesize building blocks for compounds that are being investigated for their potential in treating central nervous system disorders. acs.org The synthesis of these complex molecules often involves the initial oxidation of Boc-L-leucinol to the corresponding aldehyde, followed by reductive amination and subsequent coupling reactions. acs.org
The versatility of Boc-L-leucinol is also demonstrated in its use for creating precursors to taxane analogues like ABT-271. acs.orgacs.orgresearchgate.netresearchgate.net Taxanes are a class of chemotherapy drugs, and the development of new analogues is an active area of cancer research. The synthesis of these complex side chains with high stereochemical purity highlights the importance of Boc-L-leucinol as a starting material. acs.orgacs.orgresearchgate.netresearchgate.net
| Therapeutic Target/Area | Role of Boc-L-leucinol | Example Compound/Precursor | Reference |
|---|---|---|---|
| Hepatitis C Virus (HCV) NS3/NS4a Protease | Starting material for the synthesis of inhibitors | Peptide-like inhibitors derived from Boc-L-leucinal | google.comgoogle.com |
| Orphan GPR88 Receptor | Chiral building block for small molecule agonists | Amine building blocks for Suzuki coupling | acs.org |
| Cancer (Taxane Analogues) | Precursor for the C-13 side chain | trans-oxazolidine acid and cis-Boc-lactam for ABT-271 | acs.orgacs.orgresearchgate.netresearchgate.net |
Advancements in Catalysis and Asymmetric Methodologies
The chiral nature of Boc-L-leucinol makes it an attractive scaffold for the development of new ligands and catalysts for asymmetric synthesis. The ability to introduce specific functionalities onto the Boc-L-leucinol framework allows for the fine-tuning of the steric and electronic properties of these catalytic systems.
One emerging area is the use of Boc-L-leucinol derivatives in the synthesis of sulfonic acid libraries. core.ac.uk These libraries can be screened for catalytic activity in various asymmetric transformations. The synthesis involves reacting Boc-L-leucinol with 2-sulfobenzoic acid anhydride to form oxazolinesulfonic acids. core.ac.uk These compounds are being investigated for their potential as ligands in asymmetric catalysis. core.ac.uk The modular nature of this synthesis allows for the rapid generation of a diverse set of ligands for high-throughput screening.
| Catalyst/Ligand Type | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|
| Oxazolinesulfonic acids | Reaction of Boc-L-leucinol with 2-sulfobenzoic acid anhydride | Asymmetric catalysis | core.ac.uk |
Integration with Materials Science and Biotechnology
The applications of Boc-L-leucinol are expanding beyond traditional organic synthesis and medicinal chemistry into the interdisciplinary fields of materials science and biotechnology. chemimpex.com Its well-defined chemical structure and chirality are being leveraged to create novel materials with specific properties and to facilitate biotechnological processes.
In materials science, Boc-L-leucinol and its derivatives can be incorporated into polymers to create materials with specific functional groups. chemimpex.com This can be particularly useful in the development of advanced drug delivery systems, where the chiral nature of the building block can influence drug encapsulation and release profiles.
In the realm of biotechnology, Boc-L-leucinol is utilized in the production of various biologically active molecules. chemimpex.com It serves as a key building block in the synthesis of enzyme inhibitors and other therapeutic agents. chemimpex.com Its use in peptide synthesis as a protected amino acid derivative is also a significant application in biotechnology. chemimpex.com
| Field | Application | Description | Reference |
|---|---|---|---|
| Materials Science | Formulation of polymers | Incorporation of specific functional groups for applications like drug delivery. | chemimpex.com |
| Biotechnology | Production of biologically active molecules | Used as a building block for enzyme inhibitors and other therapeutic agents. | chemimpex.com |
| Biotechnology | Peptide Synthesis | Serves as a protected amino alcohol for the controlled synthesis of peptides. | chemimpex.com |
Q & A
Q. What are the key steps for synthesizing and characterizing Boc-L-leucinol in a laboratory setting?
Synthesis of Boc-L-leucinol typically involves protecting the amino group of L-leucinol with a tert-butoxycarbonyl (Boc) group via carbamate formation. Methodologically, this requires:
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .
- Purification : Employ column chromatography or recrystallization to isolate the product.
- Characterization : Confirm structure via H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For novel derivatives, elemental analysis may be required .
- Safety protocols : Follow GHS guidelines (e.g., handling non-hazardous but untested substances) .
Q. How can researchers ensure reproducibility when using Boc-L-leucinol in peptide synthesis?
Reproducibility requires:
- Detailed experimental protocols : Document solvent ratios, reaction temperatures, and catalyst concentrations.
- Batch consistency : Verify purity (>95%) via analytical methods (e.g., HPLC) and report lot numbers .
- Cross-validation : Compare results with literature data on similar Boc-protected amino alcohols .
Q. What strategies are recommended for identifying relevant literature on Boc-L-leucinol applications?
Q. How can the PICOT framework be adapted to design studies investigating Boc-L-leucinol’s role in enantioselective catalysis?
Tailor PICOT elements to chemical research:
- Population (P) : Specific reaction systems (e.g., organocatalytic aldol reactions).
- Intervention (I) : Use of Boc-L-leucinol as a chiral ligand.
- Comparison (C) : Benchmarks against other catalysts (e.g., proline derivatives).
- Outcome (O) : Enantiomeric excess (ee) and yield.
- Time (T) : Reaction kinetics (e.g., time to equilibrium). This framework ensures alignment between hypotheses and experimental parameters .
Q. What methodologies are effective for resolving contradictions in Boc-L-leucinol’s reported catalytic efficiency across studies?
Address discrepancies through:
- Meta-analysis : Compare datasets from multiple studies to identify variables (e.g., solvent polarity, temperature).
- Controlled replication : Reproduce conflicting experiments with standardized conditions .
- Advanced analytics : Apply multivariate regression to isolate factors influencing catalytic performance .
Q. How can researchers optimize Boc-L-leucinol’s stability under varying experimental conditions?
Systematic optimization involves:
Q. What approaches are recommended for integrating Boc-L-leucinol into multi-step synthetic pathways while minimizing side reactions?
Mitigate side reactions by:
Q. How should researchers address ethical and practical challenges in reporting negative results involving Boc-L-leucinol?
Adhere to:
- Transparency : Disclose failed syntheses or unanticipated side products in supplementary materials.
- Data integrity : Provide raw spectral data and experimental logs for peer review .
- Ethical frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify publication .
Methodological Considerations
- Data presentation : Use "shell" tables to organize variables (e.g., reaction conditions, yields) for cross-study comparisons .
- Contradiction analysis : Maintain a log of conflicting results and hypothesize root causes (e.g., impurity profiles, instrumentation variability) .
- Literature synthesis : Annotate findings using tools like Zotero to map knowledge gaps and trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
